molecular formula C14H16BrN3OS B2486816 [4-Amino-2-(tert-butylamino)-1,3-thiazol-5-yl](4-bromophenyl)methanone CAS No. 339020-32-5

[4-Amino-2-(tert-butylamino)-1,3-thiazol-5-yl](4-bromophenyl)methanone

Cat. No.: B2486816
CAS No.: 339020-32-5
M. Wt: 354.27
InChI Key: FEOIGSMVOZIFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-Amino-2-(tert-butylamino)-1,3-thiazol-5-yl](4-bromophenyl)methanone is a useful research compound. Its molecular formula is C14H16BrN3OS and its molecular weight is 354.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroprotective Applications

Compounds structurally similar to 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone have been explored for their neuroprotective properties. For instance, antioxidants related to this compound were found effective in preventing ATP level decline in astrocytes under hypoxic conditions and demonstrated strong neuroprotective effects in a mouse model mimicking cerebral palsy-related brain damage (Largeron et al., 2001).

Anti-Estrogenic Activities

Another study focused on the synthesis of compounds with a structural resemblance to 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone and investigated their antiestrogenic activities. The findings indicated that these compounds possessed a high binding affinity, surpassing that of estradiol, and demonstrated potent antiestrogenic activities in vivo (Jones et al., 1979).

Metabolic Pathways and Toxicity

Metabolic studies on structurally similar thiazoles revealed the formation of toxic metabolites, such as thioamides, as ring cleavage products. These metabolites were linked to nephro- or hepatotoxicity in mice, offering insights into the toxicological aspects and metabolic pathways of these compounds (Mizutani et al., 1994).

Adrenergic Receptor Activity

Research on amino-halogen substituted phenyl-aminoethanols, which share structural characteristics with the compound , revealed substances with potent beta 2-mimetic activity and beta 1-blocking action, indicating their potential therapeutic use in treating conditions like bronchial muscle-related disorders (Engelhardt, 1984).

Novel Antipsychotic Agents

Compounds such as (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones, related in structure to 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone, have been identified as potential antipsychotic agents with a unique pharmacological profile, distinct from known antipsychotics, indicating their potential in treating psychiatric disorders (Wise et al., 1986).

The aforementioned studies highlight the diverse scientific research applications and potential therapeutic uses of compounds structurally related to 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone, ranging from neuroprotective and antiestrogenic properties to insights into metabolic pathways and potential novel therapeutic agents for neurological and psychiatric conditions.

Mechanism of Action

Target of Action

The primary target of the compound 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone is the Serine/threonine-protein kinase Chk1 . This protein plays a critical role in cell cycle regulation, particularly in response to DNA damage .

Mode of Action

It is known to interact with its target, the serine/threonine-protein kinase chk1 . This interaction may result in changes to the protein’s function, potentially influencing cell cycle regulation .

Biochemical Pathways

Given its target, it is likely that it impacts pathways related to cell cycle regulation and DNA damage response . The downstream effects of these pathway alterations would depend on the specific cellular context.

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

The molecular and cellular effects of 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone’s action would likely be related to its impact on its target, the Serine/threonine-protein kinase Chk1 . By influencing the function of this protein, the compound could potentially affect cell cycle progression and the cellular response to DNA damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone. Factors such as temperature, pH, and the presence of other molecules could impact how the compound interacts with its target and exerts its effects .

Properties

IUPAC Name

[4-amino-2-(tert-butylamino)-1,3-thiazol-5-yl]-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3OS/c1-14(2,3)18-13-17-12(16)11(20-13)10(19)8-4-6-9(15)7-5-8/h4-7H,16H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOIGSMVOZIFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC(=C(S1)C(=O)C2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.